N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 62236-04-8
Cat. No.: VC17338353
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62236-04-8 |
|---|---|
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 264.31 g/mol |
| IUPAC Name | N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-3-5-12-6-4-9/h3-6,10H,1-2H3,(H,13,14,16) |
| Standard InChI Key | ZCXPVLSZPSTSRE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NN(C(S1)C2=CC=NC=C2)C(=O)C |
Introduction
Chemical Characteristics and Structural Analysis
The molecular formula of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is C₁₁H₁₂N₄O₂S, with a molar mass of 264.31 g/mol. Its IUPAC name, N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide, reflects the presence of:
-
A 1,3,4-thiadiazole ring system containing nitrogen and sulfur atoms.
-
A pyridin-4-yl substituent at position 2, contributing aromaticity and hydrogen-bonding capacity.
-
Two acetyl groups at positions 3 and 5, enhancing electrophilic reactivity and metabolic stability.
Key spectroscopic features include:
-
IR spectra: Stretching vibrations at ~1700 cm⁻¹ (C=O of acetamide) and 3282 cm⁻¹ (N–H of amide) .
-
¹H-NMR: Signals at δ 2.15–2.60 ppm (methyl groups), δ 7.49–8.72 ppm (pyridine and thiadiazole protons), and δ 13.75 ppm (amide NH) .
-
LCMS: A molecular ion peak at m/z 264.31 (M+H⁺), consistent with the molecular formula.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂S |
| Molecular Weight | 264.31 g/mol |
| CAS Number | 62236-04-8 |
| Solubility | Moderate in DMSO, DMF |
| Melting Point | Not reported |
Synthesis and Reaction Pathways
The synthesis of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves multi-step protocols common to thiadiazole derivatives :
Thiadiazole Core Formation
-
Precursor Preparation: 5-Substituted-1,3,4-thiadiazol-2-amine intermediates are synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives .
-
Acetylation: The amine group undergoes acetylation using acetic anhydride or acetyl chloride in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Coupling with Pyridine Derivatives
-
Nucleophilic Substitution: Pyridin-4-yl groups are introduced via coupling reactions using palladium catalysts or nucleophilic aromatic substitution under inert atmospheres.
-
Example Protocol:
Critical Reaction Parameters:
-
Catalysts: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) for amide bond formation .
-
Purification: Silica gel chromatography with gradients of methanol/dichloromethane .
Pharmacological Activities
Antimicrobial Properties
Similar compounds show broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL) . The acetyl groups enhance membrane permeability, while the pyridine ring chelates essential metal ions in microbial enzymes .
Comparative Analysis with Related Derivatives
Table 2: Structure-Activity Relationships
Key trends include:
-
Pyridine Position: Para-substitution (pyridin-4-yl) enhances DNA intercalation vs. ortho-substitution.
-
Acetyl Groups: Improve bioavailability but may reduce solubility in aqueous media .
Applications and Future Directions
Pharmaceutical Development
-
Oncology: As a lead compound for dual-acting kinase inhibitors (e.g., EGFR/VEGFR2).
-
Antimicrobials: Hybrid derivatives combining thiadiazole and fluoroquinolone motifs are under investigation .
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume